molecular formula C19H27N5O B5308244 5-(1,4'-bipiperidin-3-yl)-2-methyl-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one

5-(1,4'-bipiperidin-3-yl)-2-methyl-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one

Cat. No. B5308244
M. Wt: 341.5 g/mol
InChI Key: AUPPVOGLZXZHPE-UHFFFAOYSA-N
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Description

5-(1,4'-bipiperidin-3-yl)-2-methyl-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one, commonly known as BPT, is a chemical compound with potential applications in scientific research. BPT is a triazolone derivative, and its unique chemical structure makes it an interesting target for synthesis and investigation. In

Mechanism of Action

The mechanism of action of BPT involves its binding to the dopamine D3 receptor, which is a G protein-coupled receptor that is primarily expressed in the mesolimbic pathway of the brain. Activation of the dopamine D3 receptor has been implicated in various physiological processes, including reward, motivation, and mood regulation. BPT has been shown to act as a partial agonist at the dopamine D3 receptor, which means that it can activate the receptor to a certain extent but not to the same degree as a full agonist such as dopamine itself.
Biochemical and Physiological Effects
BPT has been shown to have a range of biochemical and physiological effects, including modulation of dopamine signaling, modulation of glutamate signaling, and modulation of neuroinflammatory processes. BPT has also been shown to have anxiolytic and antidepressant-like effects in animal models, as mentioned previously.

Advantages and Limitations for Lab Experiments

One advantage of using BPT in lab experiments is its high affinity and selectivity for the dopamine D3 receptor, which allows for precise modulation of this receptor without affecting other dopamine receptors. However, one limitation of using BPT is its relatively low potency compared to other dopamine D3 receptor ligands, which may require higher concentrations of the compound to achieve the desired effect.

Future Directions

There are several future directions for research on BPT, including the following:
1. Further investigation of the anxiolytic and antidepressant-like effects of BPT and its potential therapeutic applications in the treatment of anxiety and depression.
2. Exploration of the potential role of BPT in modulating dopamine signaling in the mesolimbic pathway and its implications for reward and motivation.
3. Investigation of the potential role of BPT in modulating glutamate signaling and its implications for various neurological and psychiatric disorders.
4. Development of more potent derivatives of BPT that can be used at lower concentrations and with greater efficacy.
5. Investigation of the potential role of BPT in modulating neuroinflammatory processes and its implications for various neurological and psychiatric disorders.
Conclusion
In conclusion, BPT is a chemical compound with potential applications in scientific research, particularly in the field of neuroscience. BPT has been shown to bind to the dopamine D3 receptor with high affinity and selectivity, making it a valuable tool for studying the role of this receptor in various physiological and pathological processes. BPT has also been shown to have anxiolytic and antidepressant-like effects in animal models, suggesting that it may have potential therapeutic applications in the treatment of anxiety and depression. Further research is needed to fully explore the potential of BPT in scientific research and its implications for various neurological and psychiatric disorders.

Synthesis Methods

The synthesis of BPT involves the reaction of 1,4'-bipiperidine-3-carboxylic acid with 2-methyl-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction takes place in a suitable solvent such as dichloromethane or dimethylformamide (DMF) and is typically carried out under reflux conditions for several hours. The resulting product is then purified by column chromatography or recrystallization.

Scientific Research Applications

BPT has potential applications in scientific research, particularly in the field of neuroscience. BPT has been shown to bind to the dopamine D3 receptor with high affinity and selectivity, making it a valuable tool for studying the role of this receptor in various physiological and pathological processes. BPT has also been shown to have anxiolytic and antidepressant-like effects in animal models, suggesting that it may have potential therapeutic applications in the treatment of anxiety and depression.

properties

IUPAC Name

2-methyl-4-phenyl-5-(1-piperidin-4-ylpiperidin-3-yl)-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N5O/c1-22-19(25)24(17-7-3-2-4-8-17)18(21-22)15-6-5-13-23(14-15)16-9-11-20-12-10-16/h2-4,7-8,15-16,20H,5-6,9-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUPPVOGLZXZHPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)N(C(=N1)C2CCCN(C2)C3CCNCC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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